

# D4476: A Technical Guide to its Structure, Synthesis, and Biological Activity

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Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

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### **Abstract**

D4476 is a potent and selective, cell-permeant small molecule inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of D4476, intended to serve as a technical resource for researchers in pharmacology and drug discovery. The information compiled herein includes its chemical properties, detailed experimental protocols for its biological evaluation, and a summary of its known effects on key signaling pathways.

## **Compound Structure and Properties**

D4476, with the IUPAC name 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide, is a triaryl-substituted imidazole.[1][2] Its chemical and physical properties are summarized in the table below.



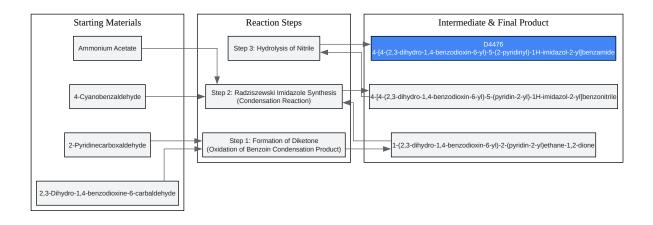
Property	Value	Reference	
IUPAC Name	4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide	[1][2]	
Molecular Formula	C23H18N4O3	[2]	
Molecular Weight	398.41 g/mol [1][2]		
CAS Number	301836-43-1	[2][3]	
Appearance	Solid	[4]	
Purity	≥98% (HPLC)	(HPLC) [1][2]	
Solubility	Soluble in DMSO to 100 mM	[4]	

## **Synthesis**

The synthesis of D4476, a triaryl-substituted imidazole, can be achieved through a multi-step process. A plausible synthetic route, based on established methods for similar compounds, involves the Radziszewski imidazole synthesis. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

A proposed workflow for the synthesis of D4476 is outlined below:





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Proposed synthetic workflow for D4476.

## **Biological Activity and Quantitative Data**

D4476 is a selective inhibitor of Casein Kinase 1 (CK1) and the TGF-β type-I receptor (ALK5). [1] It exhibits significantly greater selectivity for these kinases over others, such as SAPK2/p38. [1]



Target	IC <sub>50</sub>	Assay Conditions	Reference
Casein Kinase 1 (CK1) from Schizosaccharomyces pombe	200 nM	Cell-free assay	[5]
Casein Kinase 1δ (CK1δ)	300 nM	Cell-free assay	[5]
TGF-β type-I receptor (ALK5)	500 nM	Cell-free assay	[5]
ρ38α ΜΑΡΚ	5.8 μΜ	Not specified	[4]
PKd1	9.1 μΜ	Not specified	[4]

# Experimental Protocols Casein Kinase 1 (CK1) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of D4476 against  $\text{CK1}\delta$ .

#### Materials:

- CK1δ enzyme (5-20 m-units)
- Substrate peptide: RRKDLHDDEEDEAMSITA
- Assay buffer: 20 mM HEPES, pH 7.5, 0.15 M NaCl, 0.1 mM EDTA, 5 mM DTT, 0.1% (v/v)
   Triton X-100
- [y-33P]ATP
- 10 mM Magnesium Acetate
- 0.5 M Orthophosphoric Acid
- P30 filtermats



- 75 mM Phosphoric Acid
- Methanol
- Scintillation counter
- Biomek 2000 Laboratory Automation Workstation

#### Procedure:

- Prepare a reaction mixture (25 µL total volume) containing CK1δ, the substrate peptide (0.5 mM), and varying concentrations of D4476 in the assay buffer.
- Initiate the kinase reaction by adding MgATP (10 mM Magnesium Acetate, 0.1 mM [γ-<sup>33</sup>P]ATP).
- Incubate the reaction mixture for 40 minutes at room temperature (21°C).
- Stop the reaction by adding 5 μL of 0.5 M orthophosphoric acid.
- Spot an aliquot of the reaction mixture onto P30 filtermats.
- Wash the filtermats four times with 75 mM phosphoric acid to remove unincorporated ATP.
- Wash the filtermats once with methanol.
- Dry the filtermats and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition at each D4476 concentration and determine the IC<sub>50</sub> value.[1][5]

## **Cell Viability (MTT) Assay**

This protocol outlines the procedure to assess the cytotoxic effects of D4476 on multiple myeloma (MM) cell lines.

#### Materials:

MM cell lines (e.g., MM1S, RPMI8226, U266)



- Culture media
- D4476
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Spectrophotometer

#### Procedure:

- Seed MM cells in triplicate into 96-well plates at an appropriate density in 100  $\mu L$  of culture media.
- Add D4476 at various concentrations (e.g., 0, 5, 10, 20, 30, 40, and 50  $\mu$ M) in 100  $\mu$ L of culture media to the respective wells.
- Incubate the plates for 72 hours.
- Add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at 570 nm using a spectrophotometer.
- Calculate cell viability as a percentage of the untreated control.[1][5]

## **Signaling Pathway Modulation**

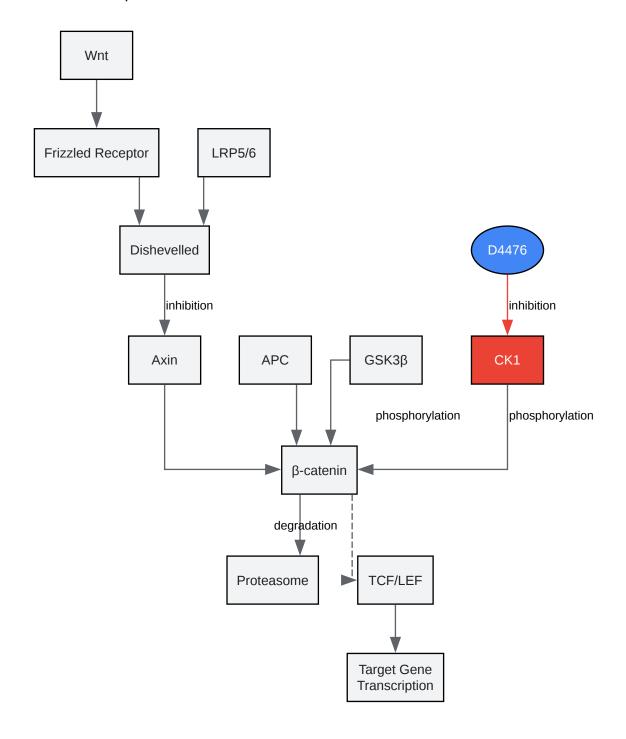
D4476 exerts its biological effects primarily through the inhibition of the Casein Kinase 1 and TGF- $\beta$  signaling pathways.

## Casein Kinase 1 (CK1) Signaling Pathway

CK1 is a family of serine/threonine kinases involved in diverse cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. D4476's inhibition of CK1 can disrupt these pathways. For instance, in the Wnt signaling pathway, CK1 is involved in the phosphorylation of



 $\beta$ -catenin, marking it for degradation. Inhibition of CK1 by D4476 can lead to the stabilization and accumulation of  $\beta$ -catenin.



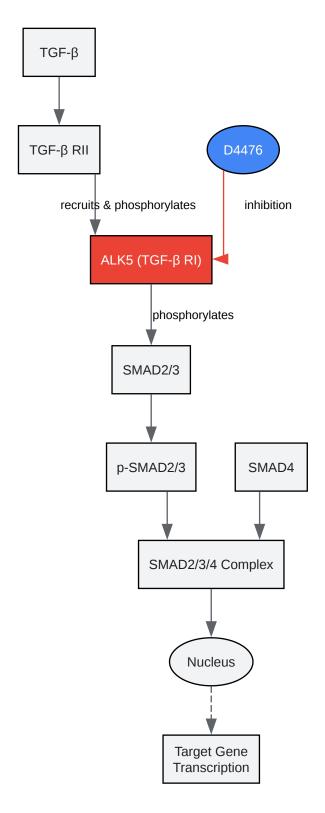
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Simplified Wnt/β-catenin signaling pathway showing inhibition by D4476.

## **TGF-**β Signaling Pathway



The TGF- $\beta$  signaling pathway regulates numerous cellular processes, including cell growth, differentiation, and apoptosis. D4476 inhibits ALK5, the type I receptor for TGF- $\beta$ , thereby blocking the downstream signaling cascade involving the phosphorylation of SMAD proteins.





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Simplified TGF-β signaling pathway showing inhibition by D4476.

## Conclusion

D4476 is a valuable research tool for investigating the roles of Casein Kinase 1 and the TGF-β signaling pathway in various biological processes. Its selectivity and cell-permeability make it suitable for both in vitro and in-cell-based assays. This guide provides essential technical information to aid researchers in the effective utilization of D4476 in their studies.

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## References

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